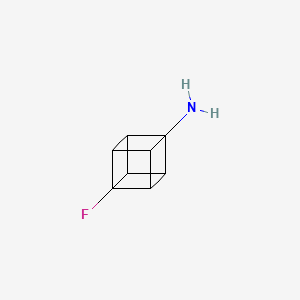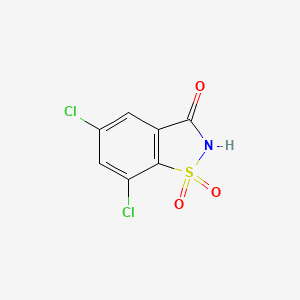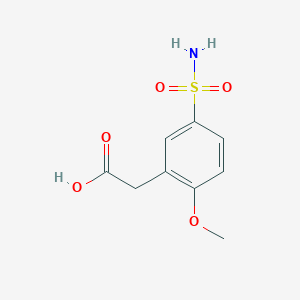
3-Amino-4-(pyridin-4-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-(pyridin-4-yl)benzoic acid is an organic compound with the molecular formula C12H10N2O2 It is a derivative of benzoic acid, where the amino group is positioned at the third carbon and the pyridin-4-yl group is attached to the fourth carbon of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
3-Amino-4-(pyridin-4-yl)benzoic acid can be synthesized through several methods. One common approach involves the reaction of 3-nitro-4-(pyridin-4-yl)benzoic acid with a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction proceeds as follows:
3-Nitro-4-(pyridin-4-yl)benzoic acid+Fe+HCl→3-Amino-4-(pyridin-4-yl)benzoic acid+FeCl3+H2O
Another method involves the coupling of 4-pyridineboronic acid with 3-aminobenzoic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction conditions typically include a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
化学反应分析
Types of Reactions
3-Amino-4-(pyridin-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Reagents like iron powder and hydrochloric acid or catalytic hydrogenation with palladium on carbon.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 3-Nitro-4-(pyridin-4-yl)benzoic acid.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
3-Amino-4-(pyridin-4-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 3-Amino-4-(pyridin-4-yl)benzoic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The amino and pyridinyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.
相似化合物的比较
Similar Compounds
3-Amino-4-(pyridin-3-yl)benzoic acid: Similar structure but with the pyridinyl group at the third position.
4-Amino-3-(pyridin-4-yl)benzoic acid: Similar structure but with the amino group at the fourth position.
3-Nitro-4-(pyridin-4-yl)benzoic acid: Nitro group instead of an amino group.
Uniqueness
3-Amino-4-(pyridin-4-yl)benzoic acid is unique due to the specific positioning of the amino and pyridinyl groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in research and industry.
属性
分子式 |
C12H10N2O2 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC 名称 |
3-amino-4-pyridin-4-ylbenzoic acid |
InChI |
InChI=1S/C12H10N2O2/c13-11-7-9(12(15)16)1-2-10(11)8-3-5-14-6-4-8/h1-7H,13H2,(H,15,16) |
InChI 键 |
PNGAOXVDTOIASM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)O)N)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








aminehydrochloride](/img/structure/B13636562.png)







